7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPARDNRMCTVFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: A Key Intermediate in Niraparib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS Number: 761440-06-6), a critical intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Niraparib is a significant therapeutic agent approved for the treatment of various cancers, including ovarian and fallopian tube cancers.[1][2] This document delves into the chemical and physical properties of this isoindol-1-one derivative, outlines a plausible and detailed synthetic protocol, discusses methods for its purification and characterization, and provides essential safety and handling information. The guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, process development, and cancer drug discovery.

Introduction and Physicochemical Properties

This compound is a heterocyclic building block belonging to the isoindolinone family of compounds.[1] Its strategic importance stems from its role as a key precursor in the manufacturing of Niraparib, an orally active PARP inhibitor.[2][3][4] The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 761440-06-6 | [1][5] |

| Molecular Formula | C₉H₁₀N₂O | [1][5] |

| Molecular Weight | 162.19 g/mol | [1][5] |

| Appearance | Expected to be an off-white to yellow solid | |

| Purity | Commercially available with ≥95% or ≥98% purity | [1][5] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |

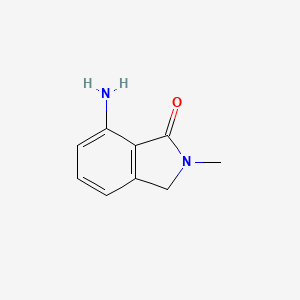

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the synthesis of a similar compound and represents a robust method for the reduction of an aromatic nitro group.[6]

Step 1: Dissolution and Catalyst Addition

-

In a suitable reaction vessel, suspend 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in a suitable solvent such as methanol (approximately 10-20 volumes).

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

Causality: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions. Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

Step 2: Hydrogenation

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas, either from a balloon or a pressurized hydrogenation apparatus, and maintain a positive pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed. This typically takes several hours.

Causality: The hydrogenation reaction proceeds via the catalytic transfer of hydrogen from the gas phase to the nitro group on the surface of the palladium catalyst. Vigorous stirring is crucial to ensure efficient gas-liquid mass transfer and contact with the solid catalyst.

Step 3: Filtration and Work-up

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst.

-

Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

Causality: Celite is an inert filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a catalyst-free product solution. Concentration under reduced pressure allows for the removal of the solvent at a lower temperature, minimizing potential degradation of the product.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to recrystallize the crude product to obtain a higher purity solid.

-

Column Chromatography: For higher purity requirements, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) can be employed.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. While specific experimental data is not publicly available, the expected spectroscopic features can be predicted based on its chemical structure. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, triplets).

-

Methylene Protons: A singlet corresponding to the two protons of the CH₂ group in the isoindolinone ring is expected (typically δ 4.0-4.5 ppm).

-

N-Methyl Protons: A singlet for the three protons of the N-CH₃ group is expected (typically δ 2.8-3.2 ppm).

-

Amino Protons: A broad singlet for the two protons of the NH₂ group is expected, and its chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon: A signal for the carbonyl carbon of the lactam is expected in the downfield region (typically δ 165-175 ppm).

-

Aromatic Carbons: Multiple signals corresponding to the carbons of the benzene ring are expected in the aromatic region (typically δ 110-150 ppm).

-

Methylene Carbon: A signal for the CH₂ carbon of the isoindolinone ring is expected (typically δ 45-55 ppm).

-

N-Methyl Carbon: A signal for the N-CH₃ carbon is expected (typically δ 25-35 ppm).

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 162. In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z = 163.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) are expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the carbonyl group of the lactam is expected around 1680-1700 cm⁻¹.

-

C-N Stretching: Bands corresponding to the C-N stretching of the amine and the lactam are expected in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H Stretching: Signals for the aromatic C-H bonds will appear above 3000 cm⁻¹.

Role in Niraparib Synthesis

This compound is a key building block in the synthesis of Niraparib. The overall synthesis of Niraparib has been disclosed in several patents, including WO2007113596 and US 8,071,623.[1][2] In these synthetic routes, the amino group of this intermediate is typically diazotized and then subjected to a cyclization reaction to form the indazole core of the Niraparib molecule.

Caption: Role of the intermediate in the formation of Niraparib's indazole core.

The precise control of the reaction conditions during these steps is crucial for achieving a high yield and purity of the final Niraparib drug substance.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

Hazard Identification:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

The toxicological properties have not been thoroughly investigated.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

First Aid Measures:

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the life-saving cancer therapeutic, Niraparib. This guide has provided a detailed overview of its chemical properties, a plausible and actionable synthetic protocol, and essential information on its characterization, role in drug synthesis, and safe handling. A thorough understanding of this key building block is indispensable for chemists and researchers dedicated to the advancement of oncology drug development and manufacturing.

References

- U.S. Patent 8,071,623 B2. Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors.

- U.S. Patent 10,927,095 B2. Processes for the preparation of Niraparib and intermediates thereof.

-

European Patent 3615513. METHODS OF MANUFACTURING OF NIRAPARIB. Available from: [Link]

- U.S. Patent 11,091,459 B2. Niraparib compositions.

-

Research Explorer, The University of Manchester. Production of Niraparib using Imine Reductases. Available from: [Link]

-

Appretech. This compound. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. Niraparib. Available from: [Link]

-

European Patent Application EP4559899A1. SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. Available from: [Link]

- Chinese Patent CN102675201A. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

- Chinese Patent CN101062897A. Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

European Patent 3068746. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. Available from: [Link]

- U.S. Patent 11,180,441 B2. Method for preparing substituted 4-aminoindane derivatives.

- European Patent EP1487781A2. Process for preparing 2-aminoindan derivatives.

Sources

- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 2. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]

- 3. medkoo.com [medkoo.com]

- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 5. appretech.com [appretech.com]

- 6. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

An In-depth Technical Guide to the Physicochemical Properties of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Abstract

This compound belongs to the isoindolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Molecules incorporating the isoindolinone core have demonstrated a wide range of biological activities, including the inhibition of crucial enzymes like PARP and various kinases, positioning them as promising candidates for therapeutic development.[3][4] A thorough understanding of the physicochemical properties of any drug candidate is fundamental to its progression from discovery to clinical application. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This technical guide provides a comprehensive overview of the core , outlines authoritative, field-proven experimental protocols for their determination, and explains the scientific rationale behind these characterization methodologies.

Introduction to the Isoindolinone Scaffold

The isoindolinone framework is a privileged structure in modern pharmacology, recognized for its versatile biological activity.[1] This bicyclic lactam is a key component in numerous bioactive molecules, ranging from antihypertensive drugs to potent anticancer agents.[1][5] Its structural rigidity and capacity for diverse substitutions allow for fine-tuning of its pharmacological and pharmacokinetic properties. The specific compound of interest, this compound, incorporates a primary aromatic amine and an N-methylated lactam, features that are anticipated to significantly influence its solubility, basicity, and potential for hydrogen bonding—all critical parameters for drug-receptor interactions and overall developability.

Core Molecular and Physical Properties

The foundational identity of a chemical entity is established by its molecular formula, weight, and structural identifiers. These parameters are the basis for all subsequent analytical and experimental work.

| Property | Value | Source |

| IUPAC Name | 7-amino-2-methyl-2,3-dihydroisoindol-1-one | - |

| CAS Number | 761440-06-6 | [6][7] |

| Molecular Formula | C₉H₁₀N₂O | [6][7] |

| Molecular Weight | 162.19 g/mol | [6][7] |

| Canonical SMILES | CN1CC2=C(C(=O)N1)C=CC=C2N | - |

| InChI Key | VNYNRNAJJGDULT-UHFFFAOYSA-N |

Key Physicochemical Parameters and Determination Protocols

A molecule's behavior in a biological system is dictated by its physicochemical properties. The following sections detail the importance of each key parameter and provide standardized, self-validating protocols for their experimental determination.

Melting Point and Thermal Stability

Expertise & Experience: The melting point (Tm) is a critical indicator of a compound's purity and identity. A sharp melting range typically signifies high purity. Beyond this, thermal stability, assessed by techniques like Differential Scanning Calorimetry (DSC), is crucial for determining appropriate conditions for storage, handling, and formulation without degradation.

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 300°C).

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's area can be used to calculate the heat of fusion. Any exothermic events may indicate decomposition.

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably one of the most critical properties in drug development. Insufficient solubility can lead to poor absorption and low bioavailability, halting the development of an otherwise potent compound. Because this compound has a basic amino group, its solubility is expected to be highly pH-dependent. Therefore, it must be assessed in multiple aqueous buffers relevant to physiological conditions.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

System Preparation: Prepare a series of buffers (e.g., pH 2.0, pH 5.0, pH 7.4) and purified water.

-

Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Caption: Workflow for Equilibrium Solubility Determination.

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH. For an ionizable compound like this one, LogD at physiological pH (7.4) is the more relevant predictor of in vivo behavior.

Experimental Protocol: Shake-Flask Determination of LogD₇.₄

-

Phase Preparation: Prepare n-octanol and a phosphate buffer of pH 7.4. Pre-saturate the octanol with the buffer and vice-versa by mixing and separating them.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated octanol.

-

Equilibration: Vigorously shake the mixture for a set time (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely.

-

Quantification: Carefully sample each phase and determine the compound's concentration in both the aqueous and octanol layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Workflow for Shake-Flask LogD Determination.

Ionization Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a functional group is 50% ionized. The aromatic amine at position 7 is a basic center. Its pKa will dictate the compound's charge state, solubility, and receptor interaction potential across the physiological pH range.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water, often with a small amount of a co-solvent like methanol if needed to aid initial dissolution.

-

Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure and is a prerequisite for all further studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the benzylic methylene group (C3-H₂), a singlet for the N-methyl group, and signals for the primary amine protons. The exact chemical shifts and coupling patterns confirm the substitution pattern.[8][9]

-

¹³C NMR: The spectrum will display nine unique carbon signals, including a characteristic signal for the lactam carbonyl carbon (C1) in the range of 165-175 ppm, as well as signals for the aromatic and aliphatic carbons, confirming the complete carbon skeleton.[10]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) in positive mode, is used to confirm the elemental composition. The expected primary ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₉H₁₁N₂O⁺.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the γ-lactam (around 1680-1700 cm⁻¹), N-H stretching vibrations for the primary amine (a doublet around 3300-3500 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule.[11]

Conclusion

The comprehensive physicochemical characterization of this compound is a mandatory step in evaluating its potential as a drug development candidate. While specific experimental values for this exact molecule are not broadly available in public literature, this guide provides the authoritative framework and experimental logic for their determination. By systematically applying these standardized protocols for measuring properties such as solubility, lipophilicity, thermal stability, and pKa, researchers can build a robust data package. This information is indispensable for guiding further studies in pharmacology, toxicology, and formulation science, ultimately enabling a data-driven assessment of the compound's therapeutic potential.

References

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025).

- Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024).

- Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach. (2016). PubMed.

- This compound. Moldb.

- Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). PubMed.

- Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed.

- This compound. Applichem.

- 2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione.

- Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides.

- The chemistry of isoindole natural products.

- 6-AMino-2,3-dihydroisoindol-1-one synthesis. ChemicalBook.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- 1H-Isoindol-1-one, 5-amino-2,3-dihydro-2-methyl-. CymitQuimica.

Sources

- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 761440-06-6 | this compound - Moldb [moldb.com]

- 7. appretech.com [appretech.com]

- 8. Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. 2-{[(E)-2-Hydroxybenzylidene]amino}-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Introduction

The isoindolinone scaffold is a privileged heterocyclic motif renowned for its presence in numerous natural products and pharmacologically active compounds.[1] This bicyclic system, consisting of a benzene ring fused to a five-membered γ-lactam ring, serves as a versatile framework in medicinal chemistry.[1][2] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[3]

This technical guide provides a comprehensive analysis of a specific derivative, this compound. As a functionalized building block, this compound is of significant interest to researchers in synthetic and medicinal chemistry.[4] This document will detail its molecular structure, molecular weight, and the experimental methodologies essential for its characterization, offering a foundational resource for scientists and drug development professionals.

Compound Identification

Precise identification is the cornerstone of any chemical research. The fundamental identifiers for this compound are summarized below, ensuring unambiguous reference in procurement, synthesis, and regulatory documentation.

| Identifier | Value | Source |

| Systematic Name | This compound | N/A |

| CAS Number | 761440-06-6 | [4][5][6] |

| Molecular Formula | C₉H₁₀N₂O | [4][5][7] |

| SMILES | CN1CC2=C(C1=O)C(=CC=C2)N | [6] |

| InChIKey | VNYNRNAJJGDULT-UHFFFAOYSA-N |

Molecular Structure and Conformation

2D Chemical Structure

The molecular architecture of this compound is defined by its isoindolinone core, substituted with an amino group on the aromatic ring and a methyl group on the lactam nitrogen. The precise arrangement and connectivity of these atoms are depicted below.

Caption: 2D molecular structure of this compound.

Core Scaffold Analysis

The foundation of the molecule is the 2,3-dihydro-1H-isoindol-1-one system, a gamma-lactam fused to a benzene ring.[2] This scaffold imparts a rigid, planar geometry to the bicyclic portion of the molecule. The key functional groups dictating its chemical personality are:

-

Aromatic Amino Group (-NH₂): Located at the C7 position, this primary amine is an electron-donating group, which can influence the reactivity of the aromatic ring and serve as a key site for further chemical modification (e.g., acylation, alkylation).

-

N-Methyl Group (-CH₃): The methyl group is attached to the nitrogen atom (N2) of the lactam ring. This substitution prevents the formation of a secondary amide and can influence the molecule's solubility and metabolic stability.

-

Lactam Carbonyl (C=O): The carbonyl group at the C1 position is a polar functional group that can participate in hydrogen bonding, a critical interaction in biological systems.

Physicochemical Properties and Molecular Weight

Molecular Weight Determination

The molecular weight is a fundamental property used to determine molar quantities and is a primary output of mass spectrometry analysis. It is crucial to distinguish between the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. It is typically used for macroscopic calculations (e.g., weighing reagents).

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is what is typically observed in high-resolution mass spectrometry (HRMS), providing unambiguous confirmation of the elemental composition.

Key Physicochemical Data

The essential physicochemical data for this compound are compiled in the table below. These properties are critical for designing experimental conditions, including solvent selection, reaction setup, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 162.19 g/mol | [4][5] |

| Monoisotopic Mass | 162.0793 g/mol | N/A (Calculated) |

| Molecular Formula | C₉H₁₀N₂O | [4][5][7] |

| Appearance | Solid | |

| Typical Purity | ≥95% - 98% | [4][5][7] |

Experimental Characterization and Validation

Rationale for Method Selection

A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of a compound like this compound.

-

Mass Spectrometry (MS): This technique is the gold standard for confirming the molecular weight. Low-resolution MS confirms the nominal mass, while High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the confident determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. They provide information on the chemical environment of each hydrogen and carbon atom, their connectivity, and the number of each type of atom present, confirming the substitution pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. By separating the target molecule from impurities, it provides a quantitative measure of purity, which is critical for its use in sensitive applications like drug development.

Example Protocol: Molecular Weight Confirmation via LC-MS

The following is a generalized protocol for verifying the molecular weight of the title compound.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for nominal mass or a TOF/Orbitrap for exact mass) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive ESI mode is chosen to protonate the basic amino group, forming the [M+H]⁺ ion.

-

Scan Range: Set a scan range of m/z 50-500.

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Identify the peak for the protonated molecular ion [M+H]⁺. The expected m/z value would be approximately 163.19.

-

For HRMS, the observed m/z should be within 5 ppm of the calculated exact mass of the [M+H]⁺ ion.

-

Workflow for Structural Verification

The logical flow from obtaining a chemical sample to its final validation is a self-validating system. Each step provides data that must be consistent with the others for the structure to be confirmed.

Caption: Standard workflow for the analytical characterization and structural validation of a chemical compound.

Conclusion

This compound is a precisely defined chemical entity with a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g/mol .[4][5][7] Its structure, featuring an isoindolinone core with key amino and N-methyl functional groups, makes it a valuable building block for chemical synthesis and drug discovery. The robust analytical workflow, integrating chromatographic and spectroscopic techniques, is essential for verifying its identity, purity, and structure, ensuring the reliability of data generated in subsequent research endeavors.

References

- This compound. Moldb. [Link]

- This compound. Applichem. [Link]

- 7-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one, 95% Purity, C9H10N2O, 500 mg. LabNetwork. [Link]

- The chemistry of isoindole natural products. National Institutes of Health (NIH). [Link]

- Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. National Institutes of Health (NIH). [Link]

- 6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

- Synthesis of New Isoindolines Derived from L-Α-Amino Acids and their Selectivity on Cancer Cell Lines. ResearchGate. [Link]

- Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

- 6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

- methyl 4-{[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]amino}benzoate. Molport. [Link]

- Phthalimidine. PubChem. [Link]

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimidine | C8H7NO | CID 10199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]

- 4. 761440-06-6 | this compound - Moldb [moldb.com]

- 5. appretech.com [appretech.com]

- 6. FCKeditor - Resources Browser [ohiotech.edu]

- 7. calpaclab.com [calpaclab.com]

synthesis pathways for 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

An In-depth Technical Guide to the Synthesis of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Abstract

This compound is a critical pharmaceutical intermediate, most notably in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Its molecular structure, featuring a bicyclic isoindolinone core with strategically placed amino and N-methyl groups, makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the rationale behind procedural choices, ensuring a blend of theoretical knowledge and practical applicability.

Introduction to this compound

The isoindolinone skeleton is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[3] this compound (Compound 4 ) serves as a quintessential building block, providing a robust platform for further chemical elaboration. Its primary significance lies in its role as a late-stage intermediate in the industrial production of Niraparib, a targeted therapy for various cancers.[4][5] The efficient and scalable synthesis of this intermediate is therefore of paramount importance.

This document outlines two principal and validated synthetic routes, starting from common, commercially available precursors. Each pathway is dissected to highlight the strategic decisions and chemical principles that ensure a successful synthesis.

Retrosynthetic Analysis

A logical approach to designing the synthesis of the target molecule begins with a retrosynthetic analysis. The primary disconnection points are the C-N bonds within the heterocyclic ring and the C-N bond of the exocyclic amino group.

Caption: Workflow for Synthesis Pathway I.

Step 1: Esterification of 3-Methyl-2-nitrobenzoic Acid

The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent unwanted side reactions in subsequent steps. A classic Fischer esterification is typically employed.

-

Reaction: 3-Methyl-2-nitrobenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid, such as concentrated sulfuric acid. [1]* Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

Step 2: Benzylic Functionalization with DMF-DMA

The key to forming the isoindolinone ring is the functionalization of the methyl group at the C3 position. This is achieved by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reaction: Methyl 3-methyl-2-nitrobenzoate is heated with DMF-DMA. [4]* Rationale: DMF-DMA serves as a source of a formyl group equivalent. The reaction proceeds through the formation of an enamine intermediate, effectively activating the benzylic position for the subsequent cyclization step. This transformation is a well-established method for introducing a one-carbon unit at an active methyl or methylene position.

Step 3: Cyclization to form the Isoindolinone Core

The activated intermediate is then reacted with methylamine to construct the heterocyclic ring.

-

Reaction: The enamine intermediate is treated with methylamine in a suitable solvent, often with an acid catalyst like acetic acid.

-

Rationale: Methylamine acts as a nucleophile, attacking the enamine and displacing the dimethylamino group. The resulting intermediate undergoes an intramolecular cyclization, where the newly introduced nitrogen attacks the ester carbonyl. This is followed by the elimination of methanol to yield the stable lactam ring of 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (3) .

Step 4: Catalytic Hydrogenation to the Final Product

The final step is the reduction of the aromatic nitro group to the desired primary amine.

-

Reaction: The nitro-isoindolinone 3 is subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. [6]* Rationale: This is a standard, high-yielding, and clean method for nitro group reduction. [7]The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and the stepwise reduction of the nitro group to an amino group without affecting the lactam ring.

Experimental Protocols: Pathway I

Protocol 1A: Synthesis of Methyl 3-methyl-2-nitrobenzoate

-

To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2-nitrobenzoic acid (1.0 eq).

-

Add methanol (5-10 volumes).

-

Slowly add concentrated sulfuric acid (0.1 eq) with cooling.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 1B: Synthesis of 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (3) (One-Pot from Ester)

-

In a flask under a nitrogen atmosphere, dissolve methyl 3-methyl-2-nitrobenzoate (1.0 eq) in anhydrous DMF (5 volumes).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). [4]3. Heat the reaction mixture to 125-130 °C for 8-12 hours until TLC indicates the consumption of the starting material.

-

Cool the mixture to 80-90 °C.

-

Slowly add a solution of methylamine (2.0 eq, typically as a solution in THF or ethanol) followed by glacial acetic acid (1.2 eq).

-

Stir the mixture at this temperature for an additional 2-4 hours.

-

Cool to room temperature and pour into ice water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product 3 .

Protocol 1C: Synthesis of this compound (4)

-

In a hydrogenation vessel, suspend 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (3) (1.0 eq) in methanol or ethanol (10-15 volumes).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

-

Pressurize the vessel with hydrogen gas (1-3 atm).

-

Stir the suspension vigorously at room temperature for 4-8 hours. Monitor reaction completion by TLC or HPLC.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product 4 , which can be further purified by recrystallization. [6][8]

Table 1: Summary of Reaction Conditions and Yields for Pathway I.Step Key Reagents Solvent Typical Temp. Typical Yield 1 H₂SO₄, Methanol Methanol Reflux >95% 2 & 3 DMF-DMA, Methylamine DMF 130 °C then 90 °C 75-85% 4 H₂, 10% Pd/C Methanol Room Temp. >90%

Pathway II: Synthesis from 3-Nitrophthalimide

An alternative strategy involves building the isoindolinone from a phthalimide precursor. This route requires a selective reduction of one of the two imide carbonyls.

Caption: Workflow for Synthesis Pathway II.

Step 1: Formation of N-Methyl-3-nitrophthalimide (5)

This step establishes the N-methyl group and the core imide structure.

-

Reaction: 3-Nitrophthalic anhydride is reacted with methylamine.

-

Rationale: Methylamine opens the anhydride ring to form a phthalamic acid intermediate, which then undergoes thermal or acid-catalyzed dehydration to form the stable five-membered imide ring, yielding N-methyl-3-nitrophthalimide. [9][10]

Step 2: Selective Carbonyl Reduction

This is the most challenging step of this pathway. One of the two imide carbonyls must be reduced to a methylene (CH₂) group.

-

Reaction: The reduction can be achieved using reagents like zinc dust in acetic acid.

-

Rationale: The mechanism involves the transfer of electrons from the metal to the carbonyl group. The choice of reducing agent is critical to avoid over-reduction or reduction of the nitro group. Zinc in acetic acid is known to selectively reduce one carbonyl of a phthalimide under controlled conditions.

Step 3: Catalytic Hydrogenation

This final step is identical to that in Pathway I, converting the nitro group to the target amine.

-

Reaction: Catalytic hydrogenation of 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (3) using H₂ and Pd/C. [6]

Characterization

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the N-methyl group, and the methylene protons of the isoindolinone ring, as well as the broad signal for the NH₂ protons.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (ESI-MS): Will show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (163.09 g/mol ). [11]* HPLC: Used to determine the purity of the final compound.

Conclusion

The synthesis of this compound is a well-documented process crucial for the production of Niraparib. Pathway I, starting from 3-methyl-2-nitrobenzoic acid, is generally favored for its straightforward sequence and adaptability to large-scale production. While Pathway II offers an alternative, the selective reduction of the phthalimide ring can present challenges in terms of selectivity and yield. Both routes culminate in a highly effective and clean catalytic hydrogenation step. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific capabilities of the manufacturing environment.

References

- CN107235957A - A kind of synthetic method for preparing Niraparib.

- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

- WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ...

- CA3060715A1 - Methods of manufacturing of niraparib.

-

Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. National Institutes of Health. ([Link])

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. ([Link])

-

The chemistry of isoindole natural products. National Institutes of Health. ([Link])

-

1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro-. PubChem. ([Link])

-

1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro- - Substance Details. EPA. ([Link])

Sources

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 5. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 6. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro- | C9H6N2O4 | CID 75772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. 761440-06-6 | this compound - Moldb [moldb.com]

A Guide to the Spectroscopic Characterization of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

This technical guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. The structural elucidation of such molecules is paramount in the fields of medicinal chemistry and drug development, where a comprehensive understanding of a compound's identity and purity is a prerequisite for further investigation. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it will provide robust, field-proven protocols for the acquisition of this data, explaining the scientific rationale behind the experimental choices.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₉H₁₀N₂O, Molar Mass: 162.19 g/mol ) is an isoindolinone derivative with key functional groups that will be readily identifiable by spectroscopic methods.[1][2]

Based on its structure and data from closely related analogs, a representative set of spectral data has been predicted to guide researchers in their analytical endeavors. It is important to note that the following data is predictive and experimental results may vary slightly based on instrumentation and conditions.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound in DMSO-d₆. This solvent was chosen for its ability to dissolve a wide range of organic compounds and for its non-exchangeable proton signals in regions that typically do not overlap with analyte signals.[3][4][5]

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.10 | d, J=8.0 Hz | 1H | H-4 |

| Aromatic | ~6.85 | d, J=8.0 Hz | 1H | H-5 |

| Aromatic | ~6.70 | s | 1H | H-6 |

| Benzylic | ~4.20 | s | 2H | -CH₂- |

| N-Methyl | ~2.90 | s | 3H | N-CH₃ |

| Amine | ~5.30 | s (broad) | 2H | -NH₂ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Carbonyl | ~168.0 | C=O |

| Aromatic (C-NH₂) | ~145.0 | C-7 |

| Aromatic (quat.) | ~135.0 | C-3a |

| Aromatic | ~128.0 | C-4 |

| Aromatic (quat.) | ~125.0 | C-7a |

| Aromatic | ~115.0 | C-5 |

| Aromatic | ~112.0 | C-6 |

| Benzylic | ~50.0 | -CH₂- |

| N-Methyl | ~28.0 | N-CH₃ |

Predicted IR Absorption Frequencies

The infrared spectrum will provide crucial information about the functional groups present in the molecule. The predicted key absorption bands are listed below.[6][7][8][9]

| Functional Group | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400-3200 | Two sharp bands, characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3100-3000 | Medium intensity bands |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium intensity bands |

| C=O Stretch (Lactam) | ~1680 | Strong, sharp absorption |

| C=C Stretch (Aromatic) | 1600-1475 | Multiple medium to weak bands |

| N-H Bend (Amine) | 1640-1550 | Medium intensity band |

| C-N Stretch | 1250-1000 | Medium to strong intensity bands |

Predicted Mass Spectrum Data

For a polar molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to preserve the molecular ion.[1][2][10] The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are presented below.

| m/z (Predicted) | Ion |

| 163.08 | [M+H]⁺ (Molecular Ion) |

| 134.06 | [M+H - CH₃NH]⁺ |

| 118.06 | [M+H - C₂H₄NO]⁺ |

Experimental Protocols and Scientific Rationale

The following sections provide detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data. The causality behind key experimental choices is explained to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following protocol is designed to yield high-resolution ¹H and ¹³C spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its residual proton signal at ~2.50 ppm and carbon signals at ~39.5 ppm are well-defined and unlikely to interfere with the analyte's signals.[5] Furthermore, its high boiling point makes it suitable for variable temperature studies if required.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

-

Data Acquisition (400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆. This ensures field stability during the experiment.

-

Tune and shim the probe to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.

-

¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom. A larger number of scans will be required for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.

-

Perform phase and baseline corrections to ensure accurate peak integration and appearance.

-

Calibrate the spectra by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

-

Identify the peak positions (chemical shifts) in both the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.

Caption: Workflow for IR spectroscopy using an ATR accessory.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The use of an ATR accessory is recommended for its simplicity and minimal sample preparation.

-

Ensure the surface of the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, typically 4000-400 cm⁻¹.

-

-

Data Processing:

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.

Caption: Workflow for LC-MS analysis with an ESI source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the LC-MS system.

-

-

Data Acquisition (LC-MS with ESI):

-

The use of a Liquid Chromatography (LC) system for sample introduction allows for on-line purification and separation from any potential impurities.

-

Inject a small volume (e.g., 5 µL) of the sample solution into the LC system.

-

The sample is eluted from the LC column and introduced into the Electrospray Ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation and ensuring a prominent molecular ion peak.[1][2][11]

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer is typically scanned over a range that includes the expected molecular weight, for instance, m/z 50-300.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺). For this compound, this should appear at an m/z of approximately 163.08.

-

Analyze any significant fragment ions present in the spectrum. The fragmentation pattern can provide valuable structural information and is often dependent on the collision energy used in the mass spectrometer.[12][13][14]

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural characterization of this compound. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structure of this and other novel chemical entities, ensuring the integrity of their scientific investigations.

References

-

Moldb. (n.d.). This compound. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Retrieved from [Link]

-

University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(15), 3737. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Advances, 5, 103985-103992. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(24), 5993. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid, by fast atom bombardment mass spectrometry in positive and negative ion modes. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H NMR of 1H-isoindol-1-one, 2-[(2-chlorophenyl)methyl]-2,3-dihydro-3-[[3-(trifluoromethyl)phenyl]amino]-. Retrieved from [Link]

-

ResearchGate. (2025, August 7). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

PubChem. (n.d.). 6-amino-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. Retrieved from [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. acdlabs.com [acdlabs.com]

- 3. ukisotope.com [ukisotope.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. as.uky.edu [as.uky.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and purification strategies. This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, a heterocyclic building block of interest in medicinal chemistry. In the absence of extensive public data, this document emphasizes the foundational principles governing solubility and presents robust, field-proven experimental protocols for its empirical determination. We delve into the structural analysis of the molecule, predict its likely behavior in various solvent systems, and provide detailed, step-by-step methodologies for quantitative analysis using the isothermal shake-flask method coupled with UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive solubility profile for this compound.

Introduction: The Critical Role of Solubility

This compound (C₉H₁₀N₂O, Molar Mass: 162.19 g/mol ) is a substituted isoindolinone.[1][2] The isoindolinone core is a privileged scaffold found in various natural products and pharmaceutical compounds.[3] As a building block in drug discovery, understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for any downstream application. Poor solubility can terminate the development of an otherwise promising drug candidate due to challenges in achieving therapeutic concentrations in vivo.

This guide will therefore not present a simple table of values, but rather empower the research scientist with the causative principles and practical workflows required to generate high-quality, reliable solubility data.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for solubility prediction.[4][5] A detailed analysis of the molecular structure of this compound allows for a more nuanced hypothesis.

-

Structural Features:

-

Polar Moieties: The molecule possesses a primary aromatic amine (-NH₂) group and a tertiary lactam (a cyclic amide). These groups are polar and capable of acting as hydrogen bond donors (the N-H of the amine) and acceptors (the lone pairs on both nitrogens and the carbonyl oxygen).[6][7]

-

Non-Polar Moieties: The fused benzene ring and the N-methyl group constitute the non-polar, hydrophobic regions of the molecule.

-

This duality suggests that the compound will exhibit limited solubility in purely non-polar solvents (e.g., hexane) and also in highly polar protic solvents like water, but will likely show enhanced solubility in polar organic solvents.[8][9]

-

Key Factors Influencing Solubility:

-

Solvent Polarity: The solubility is expected to be highest in solvents with an intermediate to high polarity that can effectively solvate both the polar functional groups and the non-polar backbone. Solvents like ethanol, isopropanol, acetonitrile, and dimethyl sulfoxide (DMSO) are strong candidates.

-

pH: The primary aromatic amine group (pKa typically ~4-5) is basic. In acidic aqueous media, this group will become protonated to form an ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and is expected to substantially increase its solubility in aqueous buffers with a pH below its pKa.[10]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[11][12] However, this relationship must be determined empirically as exceptions exist.

-

Experimental Determination of Equilibrium Solubility

To obtain definitive, quantitative data, an experimental approach is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[13][14]

Rationale for the Shake-Flask Method

This method is considered authoritative because it allows the system to reach a true thermodynamic equilibrium, avoiding the kinetic artifacts that can lead to overestimated solubility values (e.g., from supersaturated solutions). By ensuring an excess of solid material is present, we guarantee that the solvent is fully saturated at the given temperature.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask protocol.

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

The Strategic Deployment of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: A Heterocyclic Cornerstone for Advanced Drug Discovery

Abstract

The isoindolin-1-one scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] This technical guide delves into the unique attributes and applications of a particularly valuable derivative, 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. We will explore its synthesis, physicochemical properties, and its strategic role as a heterocyclic building block, with a particular focus on its application in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile core in their discovery programs.

The Isoindolin-1-one Core: A Privileged Scaffold in Medicinal Chemistry

The isoindolin-1-one framework, a bicyclic system comprising a fused benzene and γ-lactam ring, is a recurring motif in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its prevalence stems from a combination of favorable characteristics:

-

Structural Rigidity and Defined Vectorial Display: The planar, rigid nature of the bicyclic core provides a well-defined scaffold for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

-

Hydrogen Bonding Capabilities: The lactam moiety presents both a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions within enzyme active sites and receptor binding pockets.

-

Synthetic Tractability: A variety of synthetic methodologies have been developed for the construction and functionalization of the isoindolin-1-one core, allowing for the generation of diverse chemical libraries.[1][2]

-

Favorable Physicochemical Properties: Isoindolin-1-one derivatives often exhibit drug-like properties, including metabolic stability and the potential for oral bioavailability.

These attributes have led to the successful development of isoindolin-1-one-containing drugs for a range of therapeutic areas, including oncology, virology, and neuroscience.[1][2]

This compound: A Strategically Functionalized Building Block

This compound (henceforth referred to as 7-AMIO ) is a key intermediate that capitalizes on the inherent advantages of the isoindolin-1-one scaffold while introducing strategic functionalization for further molecular elaboration.

| Property | Value | Source |

| CAS Number | 761440-06-6 | Internal Database |

| Molecular Formula | C₉H₁₀N₂O | Internal Database |

| Molecular Weight | 162.19 g/mol | Internal Database |

| Appearance | Off-white to yellow solid | Supplier Data |

| Solubility | Soluble in DMSO, Methanol | Supplier Data |

The key structural features of 7-AMIO and their implications for drug design are:

-

The 7-Amino Group: This primary aromatic amine serves as a versatile synthetic handle for a wide range of chemical transformations. It can be readily acylated, alkylated, arylated, or converted to other functional groups, providing a crucial vector for introducing pharmacophoric elements that can enhance target binding affinity and selectivity. In the context of PARP inhibitors, this position is pivotal for extending into the adenosine ribose binding pocket.

-

The 2-Methyl Group: N-methylation of the lactam nitrogen can offer several advantages. It can improve metabolic stability by blocking N-dealkylation, a common metabolic pathway. Furthermore, the methyl group can influence the overall solubility and lipophilicity of the molecule, which are critical parameters for optimizing pharmacokinetic properties.

Synthesis of this compound: A Validated Protocol

The synthesis of 7-AMIO can be efficiently achieved through a multi-step sequence starting from readily available starting materials. The overall synthetic strategy involves the formation of the isoindolin-1-one core followed by the introduction of the amino functionality via the reduction of a nitro group precursor.

Figure 1: Synthetic pathway for this compound.

Step 1: Nitration of m-Toluic Acid to 2-Methyl-3-nitrobenzoic Acid

Causality: The initial step involves the regioselective nitration of m-toluic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs ortho to the methyl group and meta to the carboxylic acid, yielding the desired 2-methyl-3-nitrobenzoic acid.[3] Controlling the temperature is crucial to minimize the formation of dinitrated and other isomeric byproducts.

Protocol:

-

To a stirred solution of fuming nitric acid (4 equivalents) cooled to -10 °C, slowly add m-toluic acid (1 equivalent).

-

Maintain the reaction temperature at -10 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and filter the resulting precipitate.

-

Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-methyl-3-nitrobenzoic acid.

Step 2: Synthesis of 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one

Causality: This step involves the construction of the isoindolin-1-one ring. The carboxylic acid is first activated, for example, by conversion to its acid chloride, and then reacted with methylamine. The resulting amide undergoes intramolecular cyclization. Alternatively, direct amidation followed by cyclization can be achieved.

Protocol:

-

Suspend 2-methyl-3-nitrobenzoic acid (1 equivalent) in an inert solvent such as toluene.

-

Add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in a suitable solvent like dichloromethane (DCM) and cool to 0 °C.

-

Slowly add a solution of methylamine (2.2 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one.

Step 3: Reduction of 2-Methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one to 7-AMIO

Causality: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, with palladium on carbon being a commonly used and effective catalyst.[4] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.

Protocol:

-

Dissolve 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Application in Drug Discovery: A Key Building Block for PARP Inhibitors

The most prominent application of 7-AMIO and its parent scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2]

The Isoindolin-1-one Scaffold as a Nicotinamide Mimic

The structural basis for the efficacy of isoindolin-1-one-based PARP inhibitors lies in their ability to act as mimetics of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[2] The lactam ring of the isoindolin-1-one core effectively mimics the hydrogen bonding interactions and planar structure of the nicotinamide ring, allowing for competitive binding to the catalytic domain of PARP.

Sources

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Substituted Isoindolinones

Foreword: The Isoindolinone Scaffold - A Phoenix in Medicinal Chemistry